molecular formula C8H4F3N3O2 B13049462 2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid CAS No. 2102411-09-4

2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid

Cat. No.: B13049462
CAS No.: 2102411-09-4
M. Wt: 231.13 g/mol
InChI Key: JRFUYSJUYUCULB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid (CAS: 2102411-09-4) is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrimidine core. This structural profile makes it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to hydrophobic and polar interactions .

Properties

CAS No.

2102411-09-4

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-3-12-5(7(15)16)6(14)13-4/h1-3H,(H,15,16)

InChI Key

JRFUYSJUYUCULB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2N=C1C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

One of the primary methods for synthesizing imidazo[1,5-a]pyrimidine derivatives is through cyclocondensation reactions involving appropriately substituted pyrimidine and imidazole precursors. The trifluoromethyl group is typically introduced via trifluoromethylated building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride.

Stepwise Vapor-Phase Halogenation and Fluorination

For related trifluoromethylpyridine derivatives, stepwise vapor-phase chlorination followed by fluorination has been reported. This method uses transition metal catalysts (e.g., iron fluoride) at elevated temperatures (>300°C) to introduce trifluoromethyl groups and halogens onto pyridine rings, which can be adapted for intermediates leading to the target compound.

Ritter-Type Reactions for Imidazo[1,5-a]pyridine Core Formation

Recent advances include the use of intermolecular Ritter-type reactions to construct the imidazo[1,5-a]pyridine core efficiently. A typical procedure involves reacting substituted pyrimidines with nitriles in the presence of bismuth triflate (Bi(OTf)3) as a catalyst and p-TsOH·H2O as an acid promoter in 1,2-dichloroethane (DCE) at elevated temperatures (~150 °C) under sealed conditions. This method allows the formation of the fused heterocyclic system with high selectivity and yields.

Detailed Preparation Methodology

Step Reagents & Conditions Description Notes
1 Starting pyrimidine derivative (e.g., 2-aminopyrimidine) Dissolved in DCE (0.3 M) Solvent choice critical for solubility and reaction control
2 Addition of Bi(OTf)3 catalyst (5 mol%) and p-TsOH·H2O (7.5 equiv) Catalyst and acid promote cyclization Bi(OTf)3 facilitates Ritter-type cyclization efficiently
3 Addition of trifluoromethyl-containing nitrile (e.g., acetonitrile, 15 equiv) Nitrile acts as a carbon source for ring closure High excess ensures complete conversion
4 Heating at 150 °C overnight in sealed tube Promotes cyclocondensation and ring closure Elevated temperature critical for reaction progress
5 Workup and purification Typically involves aqueous quenching, extraction, and chromatography Purity confirmed by NMR and HPLC

Analytical Monitoring and Characterization

Research Findings and Optimization Notes

  • The choice of catalyst and acid promoter is crucial; Bi(OTf)3 combined with p-TsOH·H2O has shown high efficiency and selectivity in forming the imidazo[1,5-a]pyrimidine core.
  • Reaction temperature and solvent volume impact yield; 150 °C and 0.3 M concentration in DCE provide optimal conditions.
  • Excess nitrile is necessary to drive the reaction to completion and improve yields.
  • Alternative methods involving vapor-phase halogenation/fluorination are more suited for precursor synthesis rather than direct formation of the target compound.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Effect on Synthesis
Catalyst Bi(OTf)3 (5 mol%) Enhances cyclization efficiency
Acid Promoter p-TsOH·H2O (7.5 equiv) Facilitates ring closure
Solvent 1,2-Dichloroethane (DCE) Good solubility, stable at high temp
Temperature 150 °C Required for reaction progress
Reaction Time Overnight (~16-18 h) Ensures complete conversion
Nitrile Source Acetonitrile (15 equiv) Provides trifluoromethyl carbon source

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid moiety at position 8 undergoes classical nucleophilic acyl substitution reactions, enabling derivatization for enhanced solubility or bioactivity.

Reaction Type Reagents/Conditions Product Yield Reference
EsterificationROH (alcohol), H<sub>2</sub>SO<sub>4</sub>, reflux8-Alkoxycarbonyl derivatives70–85%
AmidationRNH<sub>2</sub> (amine), EDCI, DMAP, DCM8-Carboxamide analogs60–78%
Acid Chloride FormationSOCl<sub>2</sub>, reflux8-Chlorocarbonyl intermediate90%
  • Key Insight : The carboxylic acid group is highly reactive under mild conditions, facilitating the synthesis of esters and amides for pharmacological studies.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) on the Heterocyclic Core

Electron-withdrawing groups (e.g., trifluoromethyl) activate the pyrimidine ring for nucleophilic substitution. Position 4 is particularly reactive due to electronic effects.

Nucleophile Conditions Product Yield Reference
PiperidinePEG 400, 120°C, 5 min4-Piperidinyl derivative87%
MorpholineDCE, Bi(OTf)<sub>3</sub>, p-TsOH, 150°C4-Morpholinyl analog95%
2-TrifluoromethylanilineDCE, 150°C, overnight4-(2-Trifluoromethylphenyl)amino derivative70%
  • Mechanism : The trifluoromethyl group enhances ring electrophilicity, enabling attack by amines at position 4 .

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation, yielding simpler imidazo[1,5-A]pyrimidine derivatives.

Conditions Product Application
200°C, inert atmosphere2-(Trifluoromethyl)imidazo[1,5-A]pyrimidineIntermediate for further functionalization
H<sub>2</sub>SO<sub>4</sub>, refluxSame as aboveStreamlined synthesis of analogs
  • Note : Decarboxylation is often employed to reduce molecular complexity while retaining the trifluoromethyl group’s bioactivity.

Halogenation and Electrophilic Substitution

Electrophilic halogenation occurs at position 5 of the pyrimidine ring, guided by the electron-withdrawing trifluoromethyl group.

Reagent Conditions Product Yield
N-Bromosuccinimide (NBS)DCM, 0°C to RT5-Bromo derivative65%
I<sub>2</sub>, HNO<sub>3</sub>AcOH, 50°C5-Iodo analog58%
  • Significance : Halogenated derivatives serve as intermediates for cross-coupling reactions .

Cross-Coupling Reactions

The halogenated derivatives participate in palladium-catalyzed couplings, enabling aryl or alkyl group introduction.

Reaction Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C5-Aryl derivatives
Heck CouplingPd(OAc)<sub>2</sub>NEt<sub>3</sub>, DMF, 100°CAlkenyl-substituted analogs
  • Example : A Suzuki coupling with phenylboronic acid yielded 5-phenyl-2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid (82% yield) .

Heterocycle Functionalization via Cycloaddition

The imidazo[1,5-A]pyrimidine core participates in [3+2] cycloadditions with nitriles or azides, forming fused polycyclic systems.

Reagent Conditions Product
AcetonitrileBi(OTf)<sub>3</sub>, p-TsOH, 150°CPyrido-imidazo fused systems
Sodium AzideCuI, DMF, 80°CTriazolo derivatives
  • Application : These reactions expand the compound’s utility in drug discovery .

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents
Target Compound Imidazo[1,5-a]pyrimidine -CF₃ (C2), -COOH (C8)
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid Imidazo[1,5-a]pyridine -CF₃ (C6), -COOH (C3)
3-Bromoimidazo[1,5-a]pyrimidine-8-carboxylic acid Imidazo[1,5-a]pyrimidine -Br (C3), -COOH (C8)
SH53d-acid (GABAA ligand) Imidazo[1,5-a][1,4]diazepine -COOH (C3), -F (aryl)

Analysis :

  • Pyrimidine vs. Pyridine/Diazepine Cores : The pyrimidine core (two nitrogen atoms) is more electron-deficient than pyridine (one nitrogen) or diazepine (seven-membered ring), influencing binding to targets like kinases or nucleic acids .

Functional Group Variations

Compound Class Functional Group Biological Implications
Carboxylic Acid Derivatives -COOH Enhanced solubility and H-bonding
Carbonitrile Derivatives -CN Increased lipophilicity, reduced H-bonding
Ester Derivatives -COOR Improved cell permeability (pro-drugs)

Examples :

  • 8-Carbonitrile () : Increased hydrophobicity may enhance blood-brain barrier penetration for CNS targets .

Antifungal and Antiviral Activity

  • Target Compound: Limited direct data, but structurally related imidazo[1,5-a]pyrimidines with -CF₃ groups show herbicidal and antifungal activity (e.g., 41–43% TMV inhibition in ) .
  • 3-Bromo Analog () : Bromine’s bulkiness may reduce activity compared to -CF₃, which offers a balance of hydrophobicity and electronic effects .

CNS Targets

  • GABAA Receptor Ligands : Diazepine-core analogs (e.g., SH53d-acid) exhibit subtype selectivity (α5-subunit) due to extended ring systems, while pyrimidine-core compounds may favor kinase inhibition .
  • Antidepressant Activity () : Derivatives with piperazinyl and -CF₃ groups show dual antihypertensive and antidepressant effects, likely via serotonin or adrenergic receptors .

Physicochemical Properties

Property Target Compound 3-Bromo Analog Pyridine-3-carboxylic Acid
LogP (Predicted) 1.8–2.2 1.5–1.9 2.0–2.4
Solubility (µg/mL) ~50 (pH 7.4) ~30 (pH 7.4) ~20 (pH 7.4)
pKa (COOH) ~3.5 ~3.4 ~3.6

Key Observations :

  • -CF₃ vs. -Br : The trifluoromethyl group increases lipophilicity (higher LogP) without significantly altering acidity, favoring membrane permeability .
  • Carboxylic Acid Position : The C8 -COOH in the target compound may offer better solvation than C3 in pyridine analogs, improving aqueous solubility .

Q & A

Q. What are the optimized synthetic routes for 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via multistep reactions starting from substituted pyridine or pyrimidine precursors. A common approach involves cyclization of trifluoromethyl-containing intermediates with heterocyclic amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . For example, ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260885-46-8) is synthesized by reacting trifluoromethyl-substituted pyridine derivatives with ethyl glyoxylate, followed by acid hydrolysis to yield the carboxylic acid moiety . Key factors include temperature control (80–120°C) and catalyst selection (e.g., Pd/C for hydrogenation steps). Yields typically range from 40–65%, with impurities managed via recrystallization (e.g., methanol) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry, with characteristic shifts for the trifluoromethyl group (δ ~120–125 ppm in 19^19F NMR) and carboxylic acid proton (δ ~12–13 ppm) .
  • IR : Stretching vibrations at ~1700 cm1^{-1} (C=O of carboxylic acid) and ~1100–1200 cm1^{-1} (C-F bonds) .
  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks. Single crystals grown via slow evaporation from methanol/water mixtures reveal planar imidazo-pyrimidine cores with bond lengths consistent with aromaticity .

Q. How does the trifluoromethyl group influence the compound’s reactivity in functionalization reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the 8-position of the imidazo-pyrimidine core. For example, amidation of the carboxylic acid with primary amines (e.g., benzylamine) proceeds efficiently in the presence of EDC/HOBt, yielding derivatives with >80% conversion . However, steric hindrance from the trifluoromethyl group can reduce reactivity in nucleophilic aromatic substitution unless activated by electron-deficient auxiliaries .

Advanced Research Questions

Q. What are the biological targets of this compound, and how does its structure-activity relationship (SAR) compare to related imidazo-pyrimidines?

The compound exhibits affinity for central nervous system (CNS) targets, particularly GABAA receptors. Analogues like DS1 (4-chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide) show subtype selectivity (α2/α3 over α1), attributed to the trifluoromethyl group’s hydrophobic interactions with receptor pockets . SAR studies indicate that replacing the carboxylic acid with ester or amide groups modulates blood-brain barrier penetration, with ethyl esters (e.g., ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate) showing enhanced bioavailability .

Q. What analytical challenges arise in quantifying trace impurities or isomers during purity assessment?

  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients resolve positional isomers (e.g., imidazo[1,5-a] vs. [1,2-a] regioisomers). Detection limits for trifluoroacetic acid (TFA) residuals are <0.1% .
  • Chiral chromatography : Polysaccharide-based columns separate enantiomers of synthetic intermediates, critical for evaluating stereochemical purity in derivatives .

Q. How do computational models predict the compound’s binding mode to therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the trifluoromethyl group stabilizes hydrophobic interactions with GABAA receptor residues (e.g., Phe77 and Tyr160). The carboxylic acid forms hydrogen bonds with Thr142, while the imidazo-pyrimidine core π-stacks with Tyr209 . Free energy calculations (MM-PBSA) correlate with experimental IC50_{50} values, validating predictive accuracy .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., nM vs. µM ranges) often stem from assay conditions (e.g., ion concentration, cell lines). Standardized protocols using recombinant α2β3γ2 GABAA receptors in HEK293 cells and patch-clamp electrophysiology reduce variability . Additionally, metabolite interference (e.g., ester hydrolysis in serum) necessitates stability assays under physiological pH and temperature .

Q. What are the key degradation pathways of this compound under accelerated stability conditions?

Forced degradation studies (40°C/75% RH, 14 days) show:

  • Hydrolysis : Carboxylic acid converts to ethyl ester in acidic conditions (pH 2–3).
  • Oxidation : Trifluoromethyl group remains stable, but the imidazo-pyrimidine core forms N-oxide derivatives in the presence of H2_2O2_2 .
    Degradation products are monitored via UPLC-PDA, with mass balance >98% .

Methodological Recommendations

  • Synthesis : Optimize cyclization steps using microwave-assisted synthesis to reduce reaction times (30–60 minutes vs. 12 hours) .
  • Characterization : Combine X-ray crystallography with solid-state NMR to resolve polymorphic forms .
  • Biological assays : Use CRISPR-edited cell lines to isolate receptor subtype contributions .

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